6-(tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid
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Overview
Description
6-(tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid is an organic compound that features a tert-butoxy group, a dimethyl group, and a keto group within its structure. This compound is of interest in organic synthesis due to its unique functional groups, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in solvents like acetonitrile or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which allow for the efficient and scalable introduction of the tert-butoxycarbonyl group into various organic compounds . These systems provide better control over reaction conditions and can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid can undergo several types of chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butoxy group.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving keto and tert-butoxy groups.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: As an intermediate in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 6-(tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid involves its functional groups participating in various chemical reactions. The tert-butoxy group can act as a protecting group for amines, while the keto group can undergo nucleophilic addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the tert-butoxycarbonyl group and are used in peptide synthesis.
Boronic esters: Used as protective groups in carbohydrate chemistry.
Uniqueness
6-(tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid is unique due to the combination of its tert-butoxy, dimethyl, and keto groups, which provide a versatile platform for various chemical transformations. This makes it a valuable compound in both academic research and industrial applications.
Properties
CAS No. |
2680533-83-7 |
---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
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